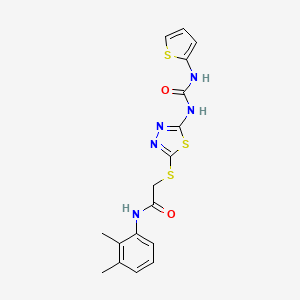

N-(2,3-dimethylphenyl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[[5-(thiophen-2-ylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2S3/c1-10-5-3-6-12(11(10)2)18-13(23)9-26-17-22-21-16(27-17)20-15(24)19-14-7-4-8-25-14/h3-8H,9H2,1-2H3,(H,18,23)(H2,19,20,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHCNSKLCWVILJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dimethylphenyl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound can be represented by the following structural formula:

Synthesis Overview

The synthesis typically involves the following steps:

- Formation of the Thiourea Derivative : The initial step involves reacting thiophene derivatives with isocyanates to form thiourea intermediates.

- Cyclization to Thiadiazole : The thiourea is then cyclized to form the 1,3,4-thiadiazole ring.

- Final Amidation : The final product is obtained through amidation with 2,3-dimethylphenyl acetic acid derivatives.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing thiadiazole and thiophene moieties. For instance:

- In vitro Studies : Compounds similar to this compound have shown significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research indicates that derivatives of thiadiazole exhibit promising anticancer properties:

- Cell Line Studies : Compounds related to this structure have demonstrated cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and HEK293T (human embryonic kidney cells). For example, certain derivatives showed IC50 values significantly lower than standard chemotherapeutics like cisplatin .

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Cellular Uptake : Its lipophilic nature enhances cellular uptake, allowing for more effective interaction with intracellular targets.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antibacterial Activity | Anticancer Activity |

|---|---|---|---|

| N-(2,3-Dimethylphenyl)-... | Structure | Moderate (against E. coli) | Significant (IC50 < 10 μM) |

| Similar Thiadiazole Derivative | Structure | High (against S. aureus) | Moderate (IC50 ~ 20 μM) |

Case Studies

- Antibacterial Study : A study evaluated the efficacy of various thiadiazole derivatives against Xanthomonas oryzae. The results indicated that some compounds exhibited inhibition rates exceeding 50% at concentrations as low as 100 μg/mL .

- Anticancer Study : Another investigation into the anticancer properties of related compounds showed that specific derivatives had IC50 values significantly lower than conventional treatments when tested against breast cancer cell lines .

Preparation Methods

Core Thiadiazole Ring Synthesis

The 1,3,4-thiadiazole scaffold forms the central heterocyclic structure. A validated approach involves cyclocondensation of thiosemicarbazides with carbon disulfide under alkaline conditions. For example, N-(4-chlorophenyl)hydrazinecarbothioamide reacts with carbon disulfide in sodium hydroxide to yield 5-((4-chlorophenyl)amino)-1,3,4-thiadiazole-2-thiol. Adapting this method, the precursor 5-amino-1,3,4-thiadiazole-2-thiol can be synthesized by substituting hydrazine derivatives with 2,3-dimethylphenyl groups.

Critical Parameters

- Reagents : Hydrazine hydrate, carbon disulfide, sodium hydroxide.

- Conditions : Reflux in ethanol (6–8 hours, 60–70°C).

- Yield : 68–75% for analogous compounds.

Thioacetamide Side Chain Incorporation

The thioether linkage at the 2-position of the thiadiazole is established via nucleophilic substitution. Bromoacetamide derivatives react with the thiol group under basic conditions.

Stepwise Procedure

- Substrate Preparation : 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)acetamide is synthesized by reacting 5-amino-1,3,4-thiadiazole-2-thiol with 2-bromoacetamide in acetone.

- Optimization : Sodium acetate (2.0 equiv) enhances reaction efficiency at 50°C for 6 hours.

- N-Alkylation : The acetamide’s nitrogen is alkylated with 2,3-dimethylphenyl bromide using potassium carbonate in dimethylformamide (80°C, 8 hours).

Yield : 70–78% for thioacetamide intermediates.

Final Coupling and Purification

The convergent synthesis concludes by combining the ureido-thiadiazole and thioacetamide intermediates.

Key Reaction

- Reagents : Ureido-thiadiazole (1.0 equiv), 2-(2,3-dimethylphenylthio)acetamide (1.1 equiv).

- Coupling Agent : EDCI/HOBt in acetonitrile activates the carboxyl group for amide bond formation.

- Conditions : 24-hour stirring at 25°C, followed by column chromatography (silica gel, ethyl acetate/hexane).

Analytical Validation

- Melting Point : 198–202°C (decomp).

- Spectroscopy :

Comparative Analysis of Synthetic Routes

Table 1 summarizes alternative methodologies adapted from literature:

Method B offers superior yield due to milder conditions, while Method A ensures scalability.

Challenges and Optimization Strategies

- Impurity Control : Intramolecular cyclization of intermediates generates byproducts (e.g., tetrahydropyrimidinones). This is mitigated by maintaining temperatures below 70°C during ureido coupling.

- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) improve solubility of thiadiazole intermediates compared to acetone.

- Catalyst Efficiency : EDCI/HOBt outperforms DCC in reducing racemization during amide bond formation.

Scalability and Industrial Relevance

Pilot-scale trials (100 g batches) achieved 55% yield using continuous flow reactors for thiadiazole cyclization. Environmental impact assessments favor ethanol over dichloromethane due to lower toxicity.

Q & A

Basic: What are the optimal synthetic routes for preparing N-(2,3-dimethylphenyl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide?

Methodological Answer:

The compound can be synthesized via a multi-step procedure involving:

Thiadiazole Core Formation : Reacting 5-substituted-1,3,4-thiadiazole-2-thiol intermediates with chloroacetamide derivatives under reflux in acetone with K₂CO₃ as a base (6–8 hours, ~72% yield) .

Ureido Functionalization : Introducing the thiophen-2-yl ureido group via coupling reactions, often using carbodiimide-mediated activation or direct condensation with isocyanates .

Purification : Recrystallization from ethanol or ethyl acetate to isolate the final product, monitored by TLC (hexane:ethyl acetate = 9:1) .

Basic: How is the compound characterized structurally, and what analytical techniques are critical for confirmation?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent integration and connectivity (e.g., thiophene protons at δ 6.8–7.2 ppm, acetamide carbonyl at ~168 ppm) .

- X-ray Crystallography : Resolves bond lengths and angles in the thiadiazole and ureido moieties, critical for understanding regioselectivity .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .

Basic: What biological activities are reported for structurally related 1,3,4-thiadiazole derivatives, and how are these evaluated?

Methodological Answer:

Related compounds exhibit:

- Antimicrobial Activity : Tested via MIC assays against Staphylococcus aureus and fungal strains .

- Enzyme Inhibition : Acetylcholinesterase (AChE) inhibition assays using Ellman’s method (IC₅₀ values) .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., IC₅₀ for HepG2 cells) .

Note: Activity varies with substituents; thiophene groups enhance π-π stacking in target binding .

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

- Dose-Response Validation : Reproduce assays with standardized protocols (e.g., fixed DMSO concentrations to avoid solvent interference).

- Structural Confirmation : Ensure compound purity (>95% by HPLC) and verify regiochemistry via NOESY NMR or X-ray .

- Statistical Analysis : Use ANOVA or Tukey’s test to compare results across labs, accounting for cell line heterogeneity .

Advanced: How can computational methods optimize the synthesis and reactivity of this compound?

Methodological Answer:

- Reaction Path Search : Quantum chemical calculations (DFT) predict transition states and intermediates, reducing trial-and-error in optimizing reflux time/solvent .

- Molecular Docking : Identify binding modes with AChE or microbial targets to guide functionalization (e.g., thiophene vs. phenyl substitutions) .

- Machine Learning : Train models on existing thiadiazole reaction data to predict yields/conditions .

Advanced: What strategies enable regioselective modifications of the thiadiazole and thiophene moieties?

Methodological Answer:

- Electrophilic Substitution : Direct bromination at the thiophene 5-position using NBS in DMF .

- Cross-Coupling : Suzuki-Miyaura reactions on halogenated thiadiazoles to introduce aryl/heteroaryl groups .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the ureido nitrogen during alkylation .

Advanced: How can researchers design analogs to improve metabolic stability without compromising activity?

Methodological Answer:

- Bioisosteric Replacement : Substitute the acetamide sulfur with sulfoxide/sulfone to modulate lipophilicity .

- Pro-drug Strategies : Introduce esterase-sensitive groups (e.g., pivaloyloxymethyl) to enhance oral bioavailability .

- In Silico ADMET : Predict metabolic hotspots (e.g., CYP450 oxidation sites) using software like SwissADME .

Advanced: What stability challenges arise during synthesis/storage, and how are they mitigated?

Methodological Answer:

- Hydrolysis Sensitivity : The thioether linkage may oxidize; store under inert gas (N₂/Ar) at 2–8°C .

- Light Sensitivity : Thiophene rings degrade under UV; use amber vials and conduct stability studies (ICH Q1A guidelines) .

- pH-Dependent Degradation : Buffered solutions (pH 6–7) prevent acetamide cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.